molecular formula C8H5BrF2O B8620210 1-(5-Bromo-2-fluorophenyl)-2-fluoroethanone

1-(5-Bromo-2-fluorophenyl)-2-fluoroethanone

Cat. No.: B8620210
M. Wt: 235.02 g/mol
InChI Key: ZOKDXYJIKOSAOK-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2-fluoroethanone is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H5BrF2O/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3H,4H2

InChI Key

ZOKDXYJIKOSAOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CF)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2.0 M solution of LDA in heptane/THF/ethylbenzene (100 mL, 200 mmol) was added dropwise via syringe to a solution of 1-bromo-4-fluorobenzene (20 mL, 182 mmol) in THF (600 mL) at −78° C. After stirring for 2.5 hours at −78° C., ethyl monofluoroacetate (18.47 mL, 191 mmol) was added dropwise via syringe, and the reaction was stirred at −78° C. for 20 minutes and then stirred at −45° C. for 30 minutes before being quenched with saturated aqueous ammonium chloride at −45° C. The mixture was diluted with water and ethyl acetate. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous ammonium chloride, water, and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was dissolved in a minimal amount of methanol and placed in a −20° C. freezer overnight. The resulting solid was collected and washed with cold methanol to afford the title intermediate (12.07 g, 51.6 mmol, 28% yield) as a white solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane THF ethylbenzene
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
18.47 mL
Type
reactant
Reaction Step Two
Yield
28%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-1-fluoro-2-iodobenzene (5.0 g, 116 mmol, (1), Aldrich) in THF (60 ml) under nitrogen atmosphere was cooled to −78° C. A solution of n-BuLi (2.5M in hexanes; 7.31 ml, 18.28 mmol, Aldrich) was added drop wise and the reaction was stirred at −78° C. for one hour. Ethyl monofluoroacetate (2.1 g, 19.94 mmol, Aldrich) was added drop wise and the reaction was stirred at −78° C. for one hour. The reaction was quenched with aqueous saturated ammonium chloride solution and allowed to warm to RT. The reaction was diluted with water and EtOAc. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The material was purified via silica gel flash chromatography using a gradient of 0-20% EtOAc in Hexanes to afford the title compound as an off white solid. (2.45 g, 10.42 mmol, 63% yield). MS m/z=234.9 M+. Calculated for C8H5BrF2O: 235.03
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.31 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Yield
63%

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